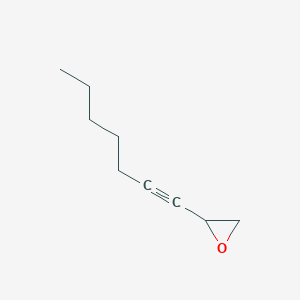

Oxirane, 1-heptynyl- (9CI)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hept-1-ynyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIENJVSWKQUPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity in Oxirane, 1 Heptynyl

Electrophilic Ring-Opening Pathways

Under acidic conditions, the epoxide oxygen of Oxirane, 1-heptynyl- is first protonated, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. ucdavis.edustackexchange.com The subsequent nucleophilic attack is not a pure SN1 or SN2 mechanism but rather a hybrid pathway with substantial SN1 character. stackexchange.com The transition state involves a significant buildup of positive charge on one of the epoxide carbons, and its stability governs the reaction's regioselectivity. stackexchange.com

Acid-Catalyzed Nucleophilic Additions (e.g., Hydrolysis, Alcoholysis)

Acid-catalyzed hydrolysis and alcoholysis are classic examples of electrophilic ring-opening pathways for epoxides. In the presence of aqueous acid (e.g., H₂SO₄ in water), Oxirane, 1-heptynyl- undergoes hydrolysis to yield a 1,2-diol. ucdavis.edu The reaction is initiated by the protonation of the epoxide oxygen, followed by the attack of a water molecule, a weak nucleophile. A final deprotonation step yields the diol product. ucdavis.edu

Similarly, when the reaction is carried out in an alcohol solvent (alcoholysis), the corresponding β-alkoxy alcohol is formed. researchgate.net For instance, treatment with methanol (B129727) in the presence of an acid catalyst would yield a methoxy (B1213986) alcohol derivative. These reactions are typically performed under mild conditions due to the high reactivity of the strained epoxide ring. researchgate.net

Regioselectivity and Stereochemical Outcomes in Acidic Media

The regioselectivity of acid-catalyzed ring-opening is dictated by the stability of the carbocation-like transition state. For an unsymmetrical epoxide like Oxirane, 1-heptynyl-, the two carbons of the epoxide ring are C1 (terminal CH₂) and C2 (substituted with the heptynyl group). The C2 carbon is better able to stabilize a partial positive charge due to the electronic influence of the adjacent sp-hybridized carbons of the alkyne. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. stackexchange.com Research on analogous alkynyl epoxides, such as 1-ethynyl-1,2-epoxycyclohexane, has demonstrated that acid-catalyzed ring-opening is almost completely regiospecific, with the nucleophile attacking the tertiary, alkyne-substituted carbon. researchgate.net

The stereochemical outcome of this reaction is an anti-addition, where the nucleophile attacks from the side opposite to the protonated epoxide oxygen. This results in an inversion of configuration at the carbon center that undergoes attack, leading to the formation of a trans-configured product. ucdavis.edu

Nucleophilic Ring-Opening Pathways

Under basic or neutral conditions, the ring-opening of Oxirane, 1-heptynyl- proceeds via a classic SN2 mechanism. researchgate.netnih.gov Unlike the acid-catalyzed pathway, the epoxide is not activated by protonation. The reaction is driven by the attack of a strong nucleophile, which overcomes the poor leaving group nature of the alkoxide by relieving the significant ring strain. researchgate.netnih.gov

Base-Catalyzed Nucleophilic Additions (e.g., Organometallic Reagents, Amine Nucleophiles, Thiol Nucleophiles, Cyano Nucleophiles)

A wide array of strong nucleophiles can be employed to open the epoxide ring of Oxirane, 1-heptynyl-.

Organometallic Reagents : Reagents such as Grignard reagents (RMgX) and organolithium compounds, including acetylides, are potent nucleophiles that readily open epoxides. masterorganicchemistry.comnih.gov For example, the lithium salt of an alkyne can attack the epoxide to form a new carbon-carbon bond, yielding a γ-hydroxy alkyne. masterorganicchemistry.commdpi.com

Amine Nucleophiles : Amines are effective nucleophiles for epoxide ring-opening, a reaction known as aminolysis. This reaction produces valuable β-amino alcohols. The reaction can be catalyzed by various agents to improve efficiency and regioselectivity. researchgate.net

Thiol Nucleophiles : Thiols, particularly in their deprotonated thiolate form, are excellent soft nucleophiles that react efficiently with epoxides in a process called thiolysis. rsc.orgutwente.nl This base-catalyzed reaction is a cornerstone of "click" chemistry and yields β-hydroxy thioethers. utwente.nl

Cyano Nucleophiles : The cyanide ion (CN⁻) is another effective nucleophile for epoxide opening, leading to the formation of β-hydroxy nitriles. These reactions can be catalyzed by various Lewis acids or proceed under basic conditions. acs.org

The table below summarizes the expected products from the reaction of Oxirane, 1-heptynyl- with various nucleophiles under basic conditions.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Organometallic (Acetylide) | Lithium phenylacetylide | γ-Hydroxy diyne |

| Amine | Diethylamine | β-Amino alcohol |

| Thiol | Thiophenol (with base) | β-Hydroxy thioether |

| Cyanide | Sodium cyanide (NaCN) | β-Hydroxy nitrile |

Regioselectivity and Stereochemical Outcomes in Basic Media

In contrast to the acid-catalyzed pathway, the regioselectivity of the base-catalyzed SN2 reaction is governed by sterics. researchgate.netnih.gov The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For Oxirane, 1-heptynyl-, the C1 carbon (CH₂) is significantly less hindered than the C2 carbon, which is substituted with the bulky 1-heptynyl group. Therefore, nucleophilic attack occurs exclusively at the C1 position. mdpi.com

The table below contrasts the regiochemical outcomes for the ring-opening of Oxirane, 1-heptynyl- under acidic versus basic conditions.

| Condition | Controlling Factor | Site of Nucleophilic Attack | Major Product |

|---|---|---|---|

| Acidic (e.g., H₃O⁺/MeOH) | Electronic (Carbocation Stability) | C2 (More substituted) | 2-Nu-3-nonyn-1-ol |

| Basic (e.g., NaOMe/MeOH) | Steric Hindrance | C1 (Less substituted) | 1-Nu-3-nonyn-2-ol |

Chemo- and Regioselective Transformations of the Alkynyl Moiety in Tandem with Epoxide Ring-Opening

The bifunctional nature of Oxirane, 1-heptynyl- allows for tandem reactions where both the epoxide and alkyne functionalities participate sequentially within a single synthetic operation. These transformations are valuable for rapidly building molecular complexity. An example of such a process is a base-promoted intramolecular cyclization.

Following the initial nucleophilic ring-opening of the epoxide, the newly formed hydroxyl group can, under appropriate conditions, act as an internal nucleophile. If the initial nucleophile contains a suitable functional group, a subsequent reaction with the alkyne can be triggered. For instance, after an initial ring-opening, a base could promote the attack of the newly formed secondary alcohol onto the alkyne moiety, leading to the formation of a cyclic ether. The regioselectivity of the cyclization (e.g., 5-exo-dig vs. 6-endo-dig) would be governed by Baldwin's rules and the specific reaction conditions employed. Such tandem processes offer an efficient route to complex heterocyclic structures from a relatively simple linear precursor.

Rearrangement Reactions and Cycloadditions Involving Oxirane, 1-heptynyl-

The unique structural features of Oxirane, 1-heptynyl-, possessing both a strained epoxide ring and a reactive terminal alkyne, render it a versatile substrate for various chemical transformations. This section delves into the mechanistic aspects of its participation in rearrangement and cycloaddition reactions, which are pivotal in the synthesis of complex molecular architectures.

The oxirane moiety in Oxirane, 1-heptynyl- can be activated by a Lewis acid to generate a carbonyl ylide intermediate. This transient 1,3-dipole can then readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkynes, to construct five-membered heterocyclic rings. A notable example is the reaction with terminal or internal alkynes, which leads to the formation of highly substituted 2,5-dihydrofurans.

An efficient and highly enantioselective [3+2] cycloaddition of oxiranes with alkynes has been developed, proceeding through a selective C-C bond cleavage of the epoxide. rsc.org This methodology allows for the synthesis of optically active 2,5-dihydrofurans in excellent yields and enantioselectivities under mild conditions. rsc.org While this specific study did not utilize Oxirane, 1-heptynyl-, the principles are directly applicable.

The proposed mechanism involves the coordination of a Lewis acid to the epoxide oxygen of Oxirane, 1-heptynyl-, facilitating the cleavage of one of the C-C bonds of the oxirane ring to form a zwitterionic intermediate that behaves as a carbonyl ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with an alkyne. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on the alkyne and the ylide.

Table 1: Representative [3+2] Cycloaddition of an Epoxide with Alkynes to Yield 2,5-Dihydrofurans rsc.org

| Entry | Epoxide | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenyl glycidyl (B131873) ether | Phenylacetylene | Ni(cod)₂/Ligand | Toluene | 60 | 95 | 92 |

| 2 | Styrene oxide | 1-Octyne | Ni(cod)₂/Ligand | Toluene | 60 | 90 | 91 |

| 3 | Propylene (B89431) oxide | Methyl propiolate | Ni(cod)₂/Ligand | Toluene | 50 | 88 | 95 |

For Oxirane, 1-heptynyl-, the reaction with a symmetrical alkyne like dimethyl acetylenedicarboxylate (B1228247) would be expected to yield a single dihydrofuran product. In contrast, reaction with an unsymmetrical alkyne could lead to a mixture of regioisomers, with the preferred isomer being determined by the specific reaction conditions and the nature of the catalyst employed.

The Aza-Payne rearrangement is a synthetically valuable isomerization process where a 2,3-epoxy amine rearranges to a 3-amino-1,2-epoxide, or the reverse transformation occurs. wikipedia.orgorganicreactions.org This rearrangement typically proceeds under basic conditions and involves the intramolecular nucleophilic attack of an amine or amide on the adjacent epoxide carbon, leading to the formation of an aziridinium (B1262131) or aziridine (B145994) intermediate. wikipedia.org The forward reaction converts an epoxide to an aziridine, while the reverse Aza-Payne rearrangement transforms an aziridine into an epoxide. wikipedia.orgorganicreactions.org

In the context of Oxirane, 1-heptynyl-, this transformation would first require the introduction of a nitrogen-containing nucleophile to open the epoxide ring, forming a propargyl amino alcohol. This intermediate could then potentially undergo an Aza-Payne-type rearrangement. More directly, if Oxirane, 1-heptynyl- is first converted to the corresponding 2-amino-3-alkyn-1-ol, this substrate could undergo the Aza-Payne rearrangement.

The direction of the equilibrium in the Aza-Payne rearrangement is influenced by the nature of the substituents on the nitrogen and the carbon atoms of the epoxy-amine or aziridino-alcohol system. wikipedia.org Electron-withdrawing groups on the nitrogen atom tend to favor the aziridine form, facilitating the reverse rearrangement to the epoxide upon treatment with a hydride base. wikipedia.org Conversely, the corresponding epoxy amines can undergo the forward rearrangement in the presence of a Lewis acid like boron trifluoride etherate. wikipedia.org

The stereochemistry of the Aza-Payne rearrangement is a key feature, proceeding with inversion of configuration at the carbon atom being attacked. wikipedia.org This stereospecificity makes it a powerful tool in asymmetric synthesis for the interconversion of chiral epoxides and aziridines.

While specific studies on the Aza-Payne rearrangement of Oxirane, 1-heptynyl- are not prevalent in the literature, the general principles can be applied to predict its behavior. The presence of the 1-heptynyl group would likely influence the electronic nature of the molecule and potentially the facility of the rearrangement.

Table 2: General Conditions for Aza-Payne Rearrangement wikipedia.orgorganicreactions.org

| Direction | Substrate | Reagents | Product |

| Forward | 2,3-Epoxy amine | Boron trifluoride etherate | 2-Aziridine methanol |

| Reverse | N-Activated 2-aziridine methanol | Hydride base (e.g., NaH) | 2,3-Epoxy amine |

The synthetic utility of these rearrangements lies in their ability to provide access to valuable and often enantiomerically pure building blocks, such as substituted aziridines and epoxides, which are precursors to a wide array of complex nitrogen- and oxygen-containing molecules.

Polymerization Chemistry of Oxirane, 1 Heptynyl

Ring-Opening Polymerization Mechanisms

The strained three-membered ring of oxiranes makes them susceptible to ring-opening polymerization (ROP) through various mechanisms, including cationic, anionic, and coordination pathways. youtube.com These methods allow for the synthesis of polyethers with the heptynyl side chains preserved for further chemical transformations.

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxiranes. youtube.com The process is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. nih.govacs.org For Oxirane, 1-heptynyl-, a typical CROP would proceed as illustrated in the scheme below.

Scheme 1: Proposed Cationic Ring-Opening Polymerization of Oxirane, 1-heptynyl-

The choice of initiator and reaction conditions is crucial to control the polymerization and avoid side reactions. youtube.com Lewis acids are frequently employed as initiators for the CROP of functionalized epoxides. nih.gov

Table 1: Representative Conditions for Cationic Ring-Opening Polymerization of Functionalized Oxiranes

| Initiator | Monomer | Solvent | Temperature (°C) | Resulting Polymer |

|---|---|---|---|---|

| BF₃·OEt₂ | Propylene (B89431) Oxide | Dichloromethane | 0 | Poly(propylene oxide) |

| SnCl₄ | Styrene Oxide | Toluene | 25 | Poly(styrene oxide) |

| HBF₄ | Glycidyl (B131873) Phenyl Ether | Bulk | 50 | Poly(glycidyl phenyl ether) |

This table presents typical conditions for the cationic polymerization of various oxirane monomers, which can be adapted for Oxirane, 1-heptynyl-.

Anionic ring-opening polymerization (AROP) offers another powerful route to well-defined polyethers. researchgate.net This method is initiated by nucleophiles, such as alkoxides or organometallic compounds, which attack one of the carbon atoms of the oxirane ring. acs.org A key advantage of AROP is the potential for living polymerization, which allows for precise control over molecular weight and the synthesis of block copolymers. For Oxirane, 1-heptynyl-, the polymerization would be initiated by a strong base, leading to the formation of a polyether with pendant alkynyl groups.

Scheme 2: Proposed Anionic Ring-Opening Polymerization of Oxirane, 1-heptynyl-

The presence of the acidic proton on the terminal alkyne could potentially interfere with anionic polymerization, necessitating the use of a protecting group or carefully selected reaction conditions. However, studies on similar monomers like glycidyl 3-butynyl ether have demonstrated successful polymerization using specific organoaluminum initiators. researchgate.net

Table 2: Typical Initiators and Conditions for Anionic Ring-Opening Polymerization of Epoxides

| Initiator | Monomer | Solvent | Temperature (°C) | Characteristics |

|---|---|---|---|---|

| Potassium tert-butoxide | Ethylene (B1197577) Oxide | THF | 60 | Living polymerization |

| n-Butyllithium | Propylene Oxide | Hexane | 25 | Controlled molecular weight |

| Sodium naphthalenide | Allyl Glycidyl Ether | THF | 0 | Synthesis of functional polyethers |

This table provides examples of conditions used for the anionic polymerization of epoxides, which can serve as a starting point for the polymerization of Oxirane, 1-heptynyl-.

Coordination polymerization, often employing organometallic catalysts, provides an alternative with distinct advantages in terms of stereocontrol and regioselectivity. wikipedia.org Catalysts based on metals like zinc, aluminum, or cobalt can mediate the polymerization of oxiranes through a coordination-insertion mechanism. mdpi.com For instance, a catalyst system composed of dibutyl zinc and a co-catalyst could be employed for the polymerization of Oxirane, 1-heptynyl-. These systems are known to produce polymers with controlled microstructures.

Scheme 3: Proposed Coordination Polymerization of Oxirane, 1-heptynyl-

The catalyst coordinates to the oxygen atom of the oxirane, activating it for nucleophilic attack by the growing polymer chain. This mechanism can lead to polymers with high molecular weight and narrow molecular weight distributions.

Copolymerization Studies with Other Functional Monomers

The incorporation of Oxirane, 1-heptynyl- into copolymers can lead to materials with a combination of properties derived from each monomer unit. The alkynyl functionality provides a site for subsequent modification, while the comonomer can introduce other desired characteristics such as hydrophilicity, biocompatibility, or specific mechanical properties. beilstein-journals.orgfrontiersin.org

For example, the copolymerization of an alkynyl-functionalized epoxide like glycidyl 3-butynyl ether with ethylene oxide has been successfully achieved using an aluminum-based catalyst system. rsc.org This suggests that Oxirane, 1-heptynyl- could be readily copolymerized with common cyclic ethers like ethylene oxide or propylene oxide to create amphiphilic block copolymers. Furthermore, copolymerization with other functional epoxides or cyclic esters could yield polyesters with pendant alkyne groups. beilstein-journals.org

Table 3: Potential Comonomers for Copolymerization with Oxirane, 1-heptynyl-

| Comonomer | Potential Copolymer Property | Polymerization Method |

|---|---|---|

| Ethylene Oxide | Hydrophilicity, water solubility | Anionic or Coordination |

| Propylene Oxide | Tunable hydrophobicity | Anionic or Coordination |

| ε-Caprolactone | Biodegradability, flexibility | Coordination |

| Lactide | Biocompatibility, rigidity | Coordination |

This interactive table outlines potential comonomers and the properties they could impart to copolymers with Oxirane, 1-heptynyl-.

Post-Polymerization Functionalization Strategies for Poly(1-heptynyl oxirane)

A major advantage of synthesizing poly(1-heptynyl oxirane) is the presence of the pendant alkynyl groups, which serve as versatile handles for post-polymerization modification. curtin.edu.aunih.gov This allows for the synthesis of a single parent polymer that can be subsequently functionalized in various ways to create a library of materials with diverse properties. mcmaster.ca

Among the most powerful tools for post-polymerization modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". wikipedia.orgsigmaaldrich.com This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for modifying complex polymer structures. researchgate.net The terminal alkyne on the side chains of poly(1-heptynyl oxirane) can react with a variety of azide-containing molecules to introduce new functionalities.

Scheme 4: CuAAC Modification of Poly(1-heptynyl oxirane)

Derivatization of Polymer Chains via Epoxide Ring-Opening

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through the direct polymerization of functionalized monomers. nih.govnih.govchemrxiv.org For polymers derived from "Oxirane, 1-heptynyl-," the pendant epoxide groups serve as highly versatile handles for chemical derivatization. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, enabling a variety of ring-opening reactions that introduce new functionalities along the polymer side-chain. tdl.orgscience.gov This approach allows for the precise tailoring of the polymer's physical and chemical properties.

The derivatization process involves the reaction of the epoxide-containing polymer with a chosen nucleophile, which opens the ring to form a β-substituted alcohol. This reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening.

A wide array of nucleophiles can be employed for this purpose, leading to a diverse library of functionalized polymers from a single parent polymer. tdl.org For instance, reaction with amines yields amino alcohols, which can alter the polymer's solubility and introduce sites for further chemical reactions. The use of sodium azide (B81097) is a particularly important route, as it installs pendant azido (B1232118) groups. tdl.orgrsc.org These azide-functionalized polymers are valuable intermediates that can undergo highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the attachment of virtually any alkyne-containing molecule. tdl.org Other nucleophiles such as thiols and carboxylates can also be used to introduce their respective functionalities. tdl.orgrsc.org

The success of the derivatization is typically monitored and confirmed using spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the characteristic epoxide vibrational bands and the appearance of new signals, such as the broad hydroxyl (-OH) stretch resulting from the ring-opening. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation, showing new peaks corresponding to the protons of the introduced functional group and the newly formed alcohol. rsc.org

The table below summarizes common nucleophilic reagents used for the ring-opening derivatization of epoxide-containing polymers and the resulting functionalities introduced onto the polymer chain.

| Nucleophilic Reagent | Reagent Class | Functional Group Introduced | Resulting Structure on Side-Chain |

| R-NH₂ | Primary Amine | Amino | Amino alcohol |

| NaN₃ | Azide Salt | Azido | Azido alcohol |

| R-SH | Thiol | Thioether | Thioether alcohol |

| R-COOH | Carboxylic Acid | Ester | Ester alcohol |

The following table outlines the typical analytical methods used to characterize the derivatized polymer chains.

| Analytical Technique | Purpose | Key Observations |

| FTIR Spectroscopy | To monitor reaction progress and confirm functional group conversion. | Disappearance of epoxide peaks; appearance of a broad O-H stretch and other signals characteristic of the new functional group. |

| NMR Spectroscopy | To confirm the chemical structure and determine the degree of functionalization. | Appearance of new signals corresponding to the attached nucleophile; integration of peaks allows for quantification. |

| Gel Permeation Chromatography (GPC) | To analyze changes in molecular weight and distribution. | A shift in the elution curve may indicate successful modification, while significant broadening could suggest side reactions like chain scission or cross-linking. |

This derivatization strategy highlights the utility of the "Oxirane, 1-heptynyl-" monomer, as it produces a polymer backbone that is not only rigid and potentially conjugated but also readily functionalizable, opening pathways to advanced materials with tailored properties for various applications.

Advanced Analytical and Spectroscopic Characterization Methodologies for Oxirane, 1 Heptynyl and Its Derivatives

Spectroscopic Analysis for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for the detailed structural analysis of "Oxirane, 1-heptynyl- (9CI)" and the products derived from its reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For "Oxirane, 1-heptynyl- (9CI)," the characteristic chemical shifts of the protons and carbons in the oxirane ring and the heptynyl chain provide definitive structural confirmation.

¹H NMR: The protons on the oxirane ring are expected to appear in the range of δ 2.5-3.5 ppm. The methine proton of the oxirane ring will likely show coupling to the adjacent methylene (B1212753) protons. The terminal alkyne proton typically resonates around δ 2.0 ppm as a triplet, while the methylene groups of the heptynyl chain will exhibit signals in the δ 1.2-2.2 ppm region with characteristic splitting patterns.

¹³C NMR: The carbon atoms of the oxirane ring are expected to have chemical shifts in the range of δ 40-60 ppm. The sp-hybridized carbons of the alkyne group will appear in the δ 65-90 ppm region, and the aliphatic carbons of the heptynyl chain will resonate in the δ 13-32 ppm range.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. In "Oxirane, 1-heptynyl- (9CI)," the key vibrational frequencies are associated with the oxirane ring and the terminal alkyne.

Oxirane Ring: The characteristic C-O stretching of the epoxide ring is typically observed in the region of 1250 cm⁻¹ and also shows asymmetric and symmetric ring stretching (breathing) modes around 950-810 cm⁻¹ and 880-750 cm⁻¹, respectively.

Alkyne Group: A sharp, weak absorption band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretching vibration appears as a weak to medium band in the 2100-2140 cm⁻¹ region.

Alkyl Chain: C-H stretching vibrations of the methylene and methyl groups in the heptynyl chain are observed in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For "Oxirane, 1-heptynyl- (9CI)," the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the alkyl chain and opening of the oxirane ring.

| Spectroscopic Data | Oxirane, 1-heptynyl- (9CI) |

| ¹H NMR (ppm) | Oxirane protons: ~2.5-3.5; Terminal alkyne proton: ~2.0; Heptynyl chain protons: ~1.2-2.2 |

| ¹³C NMR (ppm) | Oxirane carbons: ~40-60; Alkyne carbons: ~65-90; Heptynyl chain carbons: ~13-32 |

| IR (cm⁻¹) | ≡C-H stretch: ~3300; C≡C stretch: ~2100-2140; C-O stretch (oxirane): ~1250; Oxirane ring modes: ~950-750 |

| Mass Spectrum (m/z) | Molecular Ion [M]⁺ and characteristic fragmentation patterns |

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of "Oxirane, 1-heptynyl- (9CI)" and for separating its isomers, particularly enantiomers, given the chiral center in the oxirane ring.

Gas Chromatography (GC):

Gas chromatography is a highly effective method for determining the purity of volatile compounds like "Oxirane, 1-heptynyl- (9CI)". When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture. A suitable GC method would involve a non-polar or medium-polarity capillary column and a temperature program that allows for the separation of the target compound from any starting materials, byproducts, or degradation products. The retention time of the compound is a key identifier, while the peak area provides a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is a versatile technique for both purity assessment and the preparative separation of compounds. For "Oxirane, 1-heptynyl- (9CI)," reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would be a common choice for purity analysis.

For the resolution of enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including epoxides. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution.

| Chromatographic Technique | Application for Oxirane, 1-heptynyl- (9CI) | Typical Conditions |

| Gas Chromatography (GC) | Purity assessment, analysis of volatile impurities. | Capillary column (e.g., DB-5ms), temperature programming, FID or MS detector. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative separation. | Reversed-phase column (e.g., C18), water/acetonitrile or water/methanol gradient, UV detector. |

| Chiral HPLC | Resolution of enantiomers. | Chiral stationary phase (e.g., polysaccharide-based), normal phase eluents (e.g., hexane/isopropanol), UV or polarimetric detector. |

X-ray Crystallography for Absolute Stereochemistry Determination of Chiral Derivatives

While X-ray crystallography directly on "Oxirane, 1-heptynyl- (9CI)" may be challenging if it is a liquid or does not readily form suitable crystals, this technique is the definitive method for determining the absolute stereochemistry of its chiral derivatives. To facilitate crystallization, the oxirane ring can be opened with a suitable nucleophile to introduce functional groups that promote the formation of a well-ordered crystal lattice. For instance, reaction with a chiral acid or alcohol can yield diastereomeric esters or ethers, which may be more amenable to crystallization.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide a three-dimensional map of the electron density, revealing the precise spatial arrangement of all atoms in the molecule. This allows for the unambiguous assignment of the absolute configuration (R or S) at the chiral centers. This information is crucial for understanding the stereospecificity of reactions involving "Oxirane, 1-heptynyl- (9CI)" and for applications where a specific enantiomer is required.

Computational and Theoretical Studies of Oxirane, 1 Heptynyl Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for exploring the potential energy surfaces of chemical reactions. diva-portal.org For Oxirane, 1-heptynyl-, these calculations can illuminate the mechanisms of its characteristic ring-opening reactions, which are fundamental to the reactivity of epoxides. chemistrysteps.com The epoxide ring can be opened under both acidic and basic/nucleophilic conditions, and computational studies can predict the transition state structures and activation energies for these processes.

Under nucleophilic attack, the reaction is expected to proceed via an SN2 mechanism. chemistrysteps.com Quantum chemical calculations can model the approach of a nucleophile to either of the two epoxide carbons. The presence of the electron-withdrawing 1-heptynyl group is predicted to significantly influence the regioselectivity of this attack. The triple bond polarizes the C-C bond of the epoxide, making the carbon atom attached to the alkynyl group more electrophilic and thus more susceptible to nucleophilic attack.

In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, forming a more reactive intermediate. chemistrysteps.com The subsequent nucleophilic attack can have characteristics of both SN1 and SN2 pathways. Theoretical calculations can help to distinguish between these mechanistic possibilities by locating the relevant transition states and intermediates. For Oxirane, 1-heptynyl-, a carbocation-like character may develop at the carbon atom bearing the 1-heptynyl group, which can stabilize a partial positive charge through resonance and inductive effects.

A hypothetical representation of calculated activation energies for the ring-opening of Oxirane, 1-heptynyl- with a generic nucleophile (Nu⁻) is presented in the table below. These values are illustrative and based on general principles of epoxide reactivity and the electronic effects of the alkynyl substituent.

| Reaction Pathway | Attacked Carbon | Hypothetical ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Uncatalyzed Attack | C1 (substituted) | 25 | Attack at C1 favored |

| Uncatalyzed Attack | C2 (unsubstituted) | 30 | |

| Acid-Catalyzed Attack | C1 (substituted) | 15 | Attack at C1 highly favored |

| Acid-Catalyzed Attack | C2 (unsubstituted) | 22 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like Oxirane, 1-heptynyl-, MD simulations can provide valuable insights into its conformational preferences and the nature of its interactions with other molecules. mdpi.com

The conformational landscape of Oxirane, 1-heptynyl- is primarily defined by the rotation around the single bonds connecting the epoxide ring to the heptynyl chain. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature. The linear geometry of the alkyne group imposes some rigidity on one side of the molecule, while the heptyl chain remains flexible.

MD simulations can also be employed to study the intermolecular interactions between Oxirane, 1-heptynyl- molecules or with solvent molecules. semnan.ac.ir These simulations can quantify the contributions of van der Waals forces, dipole-dipole interactions, and any potential hydrogen bonding (if a protic solvent is present). The epoxide ring introduces a significant dipole moment, which will be a key factor in its intermolecular interactions. The long hydrocarbon chain will primarily engage in weaker van der Waals interactions.

The following table provides a hypothetical summary of the types of intermolecular interactions that could be studied for Oxirane, 1-heptynyl- using MD simulations, along with their expected relative strengths.

| Interaction Type | Molecular Moiety Involved | Expected Relative Strength | Significance |

|---|---|---|---|

| Dipole-Dipole | Epoxide Ring | Moderate | Governs packing in the pure liquid and interactions with polar solvents. |

| Van der Waals (London Dispersion) | Heptyl Chain | Weak to Moderate (cumulative) | Contributes significantly to overall cohesion and solubility in nonpolar solvents. |

| π-π Stacking | Alkynyl Group | Weak | May play a minor role in condensed-phase organization. |

Structure-Reactivity Relationship Predictions and Design Principles

Computational studies are instrumental in establishing structure-reactivity relationships, which connect the molecular structure of a compound to its chemical reactivity. researchgate.net For Oxirane, 1-heptynyl-, theoretical calculations can predict how its specific structural features—the epoxide ring and the 1-heptynyl substituent—govern its reactivity.

The primary factors influencing the reactivity of epoxides are ring strain and the electronic effects of substituents. nih.gov The three-membered ring of an epoxide is highly strained, providing a thermodynamic driving force for ring-opening reactions. nih.gov The 1-heptynyl group is expected to exert a significant electronic influence on the epoxide ring. The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, leading to an electron-withdrawing inductive effect. This effect is predicted to enhance the electrophilicity of the adjacent carbon atom in the epoxide ring, making it more susceptible to nucleophilic attack.

Furthermore, the linear geometry of the alkyne may have steric implications for the approach of reactants. While the alkyne itself is not particularly bulky, its rigid structure could influence the preferred trajectory of an incoming nucleophile.

Based on these computational insights, design principles for reactions involving Oxirane, 1-heptynyl- can be formulated. For instance, to achieve high regioselectivity in ring-opening reactions, conditions that favor attack at the more electrophilic, substituted carbon should be chosen. This might involve the use of less sterically hindered nucleophiles or acid catalysis to promote the development of positive charge at the substituted carbon.

The table below summarizes the predicted structure-reactivity relationships for Oxirane, 1-heptynyl-.

| Structural Feature | Electronic/Steric Effect | Predicted Impact on Reactivity |

|---|---|---|

| Epoxide Ring | High Ring Strain | High susceptibility to nucleophilic ring-opening. |

| 1-Heptynyl Group | Inductive Electron Withdrawal | Increases the electrophilicity of the adjacent epoxide carbon (C1). |

| 1-Heptynyl Group | Linear Geometry | Minimal steric hindrance, allowing for facile nucleophilic attack at C1. |

| Heptyl Chain | Steric Bulk (flexible) | May influence the approach of nucleophiles to the unsubstituted epoxide carbon (C2). |

Synthetic Utility and Future Research Directions in Materials Science and Medicinal Chemistry Precursors

Oxirane, 1-heptynyl- as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly for pharmaceuticals and natural products where specific stereochemistry is crucial for biological activity. nih.gov Oxirane, 1-heptynyl-, with its stereocenter at the epoxide ring, is a valuable synthon for introducing both chirality and a reactive alkyne handle into a molecular framework.

The epoxide moiety is highly susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. rsc.orgnih.gov This reaction allows for the installation of a wide variety of functional groups. For instance, the ring-opening of terminal epoxides is a key strategy in the synthesis of complex natural products like marine polyethers and alkaloids. rsc.orgnih.govresearchgate.net The terminal alkyne group in Oxirane, 1-heptynyl- offers a secondary point for modification. Terminal alkynes are exceptionally useful in modern organic synthesis, notably in coupling reactions such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, and in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov

The dual functionality of Oxirane, 1-heptynyl- enables its use in sequential or one-pot reaction cascades to rapidly build molecular complexity. A synthetic strategy could involve the regioselective opening of the epoxide ring, followed by a cross-coupling reaction at the alkyne terminus. This approach is highly valuable in the construction of polyketide and nonribosomal peptide natural product analogs, which often feature long carbon chains with multiple stereocenters and varied functional groups. escholarship.org

Table 1: Representative Applications of Epoxides in the Synthesis of Complex Molecules This table illustrates common transformations of epoxides, which are applicable to Oxirane, 1-heptynyl-.

| Reaction Type | Key Reagents | Product Type | Significance |

|---|---|---|---|

| Epoxide Ring-Opening Cascade | Brønsted or Lewis Acids | Polycyclic ethers | Key step in the synthesis of marine natural products like brevetoxin. nih.gov |

| Nucleophilic Opening with Gilman Reagents | Organocuprates (e.g., R₂CuLi) | Functionalized alcohols | Forms C-C bonds with high regioselectivity, used in terpenoid synthesis. rsc.orgnih.gov |

| Azide (B81097) Addition | Sodium azide (NaN₃) | Azido (B1232118) alcohols | Precursors to valuable chiral amino alcohols. nih.gov |

Integration into Polymer Architectures for Functional Material Development (e.g., Advanced Polyethers, Composites)

The development of functional polymers with tailored properties is a major focus of modern materials science. Oxirane, 1-heptynyl- is an ideal monomer for creating such materials through ring-opening polymerization (ROP). The ROP of epoxides is a well-established method for producing polyethers, a class of polymers known for their chemical stability and, in the case of polyethylene (B3416737) glycol, biocompatibility. msu.edu

The polymerization of Oxirane, 1-heptynyl- would yield a polyether with pendant heptynyl groups along the polymer backbone. These alkyne functionalities serve as readily accessible handles for post-polymerization modification. researchgate.net Using click chemistry, such as the CuAAC reaction, various molecules (e.g., fluorescent dyes, bioactive peptides, or cross-linking agents) can be precisely and efficiently attached to the polymer chain. researchgate.net This modular approach allows for the creation of advanced materials with highly specific functions.

Potential applications for such functional polyethers include:

Advanced Hydrogels: Cross-linking the pendant alkyne groups can lead to the formation of hydrogels with tunable mechanical properties and degradation profiles.

Drug Delivery Systems: Bioactive molecules can be tethered to the polymer backbone, creating targeted drug-polymer conjugates.

Functional Coatings and Surfaces: The polymer can be grafted onto surfaces to alter their properties, for example, to create biocompatible or anti-fouling coatings.

Composite Materials: The alkyne groups can react with matrices or fillers to improve interfacial adhesion and enhance the mechanical properties of composite materials.

The anionic ring-opening polymerization (AROP) of functional epoxides, often initiated by organometallic catalysts, provides excellent control over molecular weight and results in polymers with low dispersity. msu.eduresearchgate.net This control is critical for producing well-defined materials for high-performance applications.

Biocatalytic Transformations of Oxirane, 1-heptynyl- (e.g., Epoxide Hydrolase Applications for Enantiopure Diols)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. researchgate.net Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. nih.govnih.gov When presented with a racemic epoxide, many EHs exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer while leaving the other unreacted. This process, known as kinetic resolution, is a powerful method for obtaining both an enantiopure epoxide and an enantiopure diol. frontiersin.org

The application of epoxide hydrolases to racemic Oxirane, 1-heptynyl- could provide efficient access to:

(R)- or (S)-Oxirane, 1-heptynyl-: A valuable chiral building block for asymmetric synthesis.

(R)- or (S)-1,2-Nonanediol, 8-yne: A chiral diol that can be used as a precursor for ligands, auxiliaries, or other complex molecules.

Research has demonstrated the effectiveness of EHs, particularly from microbial sources, in the resolution of various long-chain terminal epoxides. nih.govcsic.esmdpi.com For example, the epoxide hydrolase from Rhodotorula glutinis has been used for the continuous production of enantiopure (S)-1,2-epoxyhexane. nih.gov Given the structural similarity, it is highly probable that a suitable EH could be identified or engineered for the efficient resolution of Oxirane, 1-heptynyl-. rsc.org The process is typically performed in aqueous media under mild conditions, making it an environmentally benign synthetic route. nih.gov

Table 2: Representative Biocatalytic Resolution of Terminal Epoxides by Fungal Peroxygenases This table shows the conversion and selectivity for the epoxidation of 1-tetradecene (B72687) by different enzymes, illustrating the potential of biocatalysis for transforming similar substrates like 1-nonyne (B165147) (the precursor to Oxirane, 1-heptynyl-).

| Enzyme (UPO) | Substrate Conversion (%) | Epoxide Selectivity (%) | Reference |

|---|---|---|---|

| AaeUPO | 99 | 35 | mdpi.com |

| rCciUPO | 100 | 35 | mdpi.com |

| MroUPO | 92 | 60 | mdpi.com |

Data adapted from studies on 1-tetradecene epoxidation. UPOs are unspecific peroxygenases.

Prospects for Catalytic System Development and Sustainable Synthesis Routes

The future utility of Oxirane, 1-heptynyl- is intrinsically linked to the development of efficient, sustainable, and cost-effective methods for its synthesis. The primary route to this compound would be the epoxidation of the corresponding alkene, 1-nonyne. Green chemistry principles encourage the use of catalysts that are non-toxic, recyclable, and operate under mild conditions with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. mdpi.comchemistryviews.org

Current research in sustainable epoxidation focuses on several key areas:

Heterogeneous Catalysis: Immobilizing active metal species (e.g., cobalt, titanium, molybdenum) on supports like zeolites, silica, or polymers can lead to catalysts that are easily separated from the reaction mixture and reused. mdpi.com

Organocatalysis: Metal-free catalysts, such as iminium salts or ketones, can activate H₂O₂ for epoxidation, avoiding issues of heavy metal contamination. rsc.org The use of simple, commercially available organic molecules as catalysts is a promising avenue for sustainable synthesis. rsc.org

Biocatalysis: As mentioned, enzymes like peroxygenases can directly epoxidize alkenes using H₂O₂ under mild conditions, offering a highly selective and green synthetic route. nih.govmdpi.com

Furthermore, developing sustainable catalysts for the subsequent transformations of Oxirane, 1-heptynyl- is also crucial. This includes creating green catalysts for its ring-opening polymerization and for click chemistry modifications. rsc.orgrsc.orgrsc.org The development of efficient, halide-free catalyst systems for epoxide ring-opening reactions represents a significant step towards more environmentally friendly coating and material technologies. rsc.org As the demand for complex chiral molecules and advanced functional materials grows, the development of robust and sustainable catalytic systems will be paramount for unlocking the full potential of versatile building blocks like Oxirane, 1-heptynyl-.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-heptynyl oxirane, and how can reaction efficiency be quantified?

- Methodology : Epoxidation of alkenes or alkynes via peracid-mediated oxidation (e.g., meta-chloroperbenzoic acid) is a common approach. Reaction efficiency can be monitored using theoretical and experimental oxirane oxygen content (%) via the AOCS Cd 9-57 titration method . Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity and identify side products.

Q. Which spectroscopic techniques are most effective for structural confirmation of 1-heptynyl oxirane?

- Methodology :

- NMR : - and -NMR can resolve the oxirane ring protons (δ ~3.5–4.0 ppm) and the heptynyl substituent’s terminal alkyne signal (δ ~1.8–2.2 ppm) .

- FTIR-ATR : Characteristic oxirane ring vibrations (~1250 cm) and alkyne C≡C stretches (~2100–2260 cm) provide complementary structural data .

- High-resolution MS : Confirms molecular formula (CHO) and isotopic patterns.

Q. How does the stability of 1-heptynyl oxirane vary under different storage conditions?

- Methodology : Stability studies should include:

- Temperature : Refrigeration (2–8°C) minimizes thermal degradation, as oxiranes are prone to ring-opening at elevated temperatures .

- Moisture control : Use desiccants or inert atmospheres (N/Ar) to prevent hydrolysis.

- Light exposure : Store in amber glass to avoid photolytic degradation.

Q. What safety protocols are critical for handling 1-heptynyl oxirane in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Emergency measures : Immediate flushing with water for eye/skin contact (15+ minutes) and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can experimental designs address contradictions in oxirane oxygen content data obtained via titration vs. spectroscopic methods?

- Methodology : Cross-validate results using:

- AOCS Cd 9-57 titration : Measures active oxygen via hydrobromic acid reaction .

- FTIR-ATR : Quantifies oxirane groups via calibration curves (r ≥0.995) .

- Discrepancy resolution : Check for interfering functional groups (e.g., peroxides) or matrix effects in complex mixtures.

Q. What computational approaches best model the electronic and steric effects of the heptynyl substituent on oxirane reactivity?

- Methodology :

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess steric hindrance and electron density distribution at the oxirane oxygen.

- Molecular dynamics (MD) : Simulate solvent interactions to predict ring-opening pathways in polar solvents (e.g., water, alcohols).

Q. How does the heptynyl group influence regioselectivity in nucleophilic ring-opening reactions?

- Methodology :

- Kinetic studies : Compare reaction rates with shorter-chain alkynyl oxiranes (e.g., propargyl oxirane) under controlled conditions (pH, solvent).

- Product analysis : Use LC-MS or GC-MS to identify major/minor adducts formed via Markovnikov vs. anti-Markovnikov pathways.

Q. What challenges arise when incorporating 1-heptynyl oxirane into polymer matrices, and how can they be mitigated?

- Methodology :

- Curing studies : Monitor cross-linking efficiency via rheometry or DSC.

- Compatibility testing : Assess phase separation in blends using SEM/EDX.

- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-induced degradation during processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.